Phenyladenine dinucleotide

Descripción

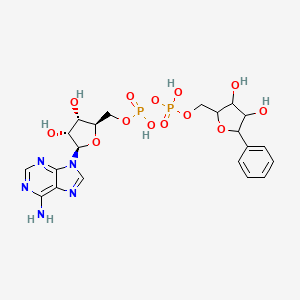

Dinucleotides are molecules composed of two nucleotide units linked by a phosphodiester bond. They play critical roles in biological systems, serving as cofactors (e.g., NADH), genetic material components, and regulatory elements. Such modifications could alter its biochemical properties, including stability, binding affinity, and interaction with proteins or nucleic acids. This article compares phenyladenine dinucleotide (theoretical) with structurally or functionally similar dinucleotides, leveraging insights from genomic, structural, and biochemical studies.

Propiedades

Número CAS |

68134-82-7 |

|---|---|

Fórmula molecular |

C21H27N5O13P2 |

Peso molecular |

619.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1 |

Clave InChI |

KFGSYRXPFCYJJR-UCRSCDPVSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

SMILES isomérico |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Sinónimos |

phenyladenine dinucleotide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Dinucleotides

CpG Dinucleotides

CpG dinucleotides (cytosine followed by guanine linked by a phosphodiester bond) are well-studied in viral and eukaryotic genomes. Key findings include:

- Genomic Suppression: Vertebrate-infecting viruses exhibit significant CpG suppression due to host immune mechanisms targeting CpG-rich viral RNA . For example, flaviviruses show CpG underrepresentation at codon-codon interfaces, likely to evade host detection .

- Structural Dynamics : Substitutions like 5-chlorocytosine in CpG dinucleotides (e.g., PDB 4mgw) alter base-pairing and DNA flexibility, impacting protein binding .

NADH (Nicotinamide Adenine Dinucleotide)

NADH is a metabolic cofactor critical for redox reactions. Key contrasts include:

- Conformational Flexibility : NADH adopts distinct geometries in solution (e.g., α- vs. β-forms), affecting its interaction with enzymes .

- Functional Role : Unlike this compound, NADH’s adenine and nicotinamide moieties enable electron transfer. Phenyl substitutions could disrupt redox activity but enhance hydrophobicity.

Methodological Insights for Comparative Analysis

Synonymous Dinucleotide Usage (SDU)

SDU quantifies dinucleotide representation relative to synonymous codon usage, disentangling codon bias from host-driven selection . For example:

- Vertebrate viruses show CpG suppression across codon positions (SDU < 0) due to immune pressure .

- Applying SDU to this compound would require assessing its frequency against synonymous codon-encoded sequences.

Relative Dinucleotide Abundance (RDA)

RDA compares observed dinucleotide frequency to random expectations. NADH and CpG dinucleotides deviate significantly from RDA = 1, reflecting evolutionary constraints . This compound’s RDA could reveal selection for stability or interaction motifs.

Research Implications and Limitations

Q & A

Q. What strategies align phenomenological research methods with this compound’s functional dynamics?

- Methodological Answer : Use a bounded phenomenon approach:

- Define the phenomenon (e.g., "pH-dependent catalytic efficiency").

- Collect data via stopped-flow kinetics and circular dichroism.

- Analyze via hermeneutic cycles to iteratively refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.